molecular formula C18H26ClNO2 B3066148 Lupinine o-methylbenzoicacid ester hydrochloride CAS No. 70782-18-2

Lupinine o-methylbenzoicacid ester hydrochloride

Cat. No. B3066148
CAS RN: 70782-18-2
M. Wt: 323.9 g/mol
InChI Key: HTFCDZMUVCMOLY-UHFFFAOYSA-N
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Description

Lupinine o-methylbenzoicacid ester hydrochloride is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields of research and industry. It is a derivative of Lupinine, a quinolizidine alkaloid present in the genus Lupinus .


Synthesis Analysis

Lupinine can be acylated by acid chlorides in anhydrous C6H6 in the presence of Et3N. The reaction occurs smoothly and produces O-acyl lupinines . This process is part of the study of metabolic transformations of lupinine derivatives .


Molecular Structure Analysis

The molecular formula of Lupinine o-methylbenzoicacid ester hydrochloride is C18H26ClNO2. Lupinine has a trans-quinolizidine ring and an axial hydroxymethyl group .


Chemical Reactions Analysis

The metabolism of lupinine and its derivatives in vivo comprises many enzymatic processes such as alkylation, acylation, and hydrolysis . The study of cholinesterase hydrolysis of lupinine derivatives is one stage in the study of their metabolic transformations .


Physical And Chemical Properties Analysis

The molecular weight of Lupinine o-methylbenzoicacid ester hydrochloride is 323.9 g/mol. More detailed physical and chemical properties might need further experimental studies.

Mechanism of Action

Studies have shown that lupinine hydrochloride is a mildly toxic acetylcholinesterase inhibitor and that lupinine has an inhibitory effect on acetylcholine receptors . This makes it a potential therapeutic agent for diseases like Alzheimer’s .

Safety and Hazards

Lupinine is a hepatotoxin prevalent in the seeds of leguminous herbs of the genus Lupinus . Due to the toxicity of quinolizidine alkaloids, lupin beans are soaked overnight and rinsed to remove some of their alkaloid content .

Future Directions

Research is ongoing to find potentially therapeutic acetylcholinesterase inhibitory agents, both from natural and synthetic sources . A structure-activity relationship (SAR) model developed using linear discriminant analysis (LDA) of 11 SwissADME descriptors from the 50 lupinine esters revealed 5 key physicochemical features that allowed distinguishing active versus non-active compounds . This SAR model could be applied for the design of more potent lupinine ester-based acetylcholinesterase inhibitors .

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-14-7-2-3-9-16(14)18(20)21-13-15-8-6-12-19-11-5-4-10-17(15)19;/h2-3,7,9,15,17H,4-6,8,10-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFCDZMUVCMOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2CCCN3C2CCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588704
Record name (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupinine o-methylbenzoicacid ester hydrochloride

CAS RN

70782-18-2
Record name (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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